molecular formula C20H15ClN2O2S B2892046 4-chloro-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol CAS No. 896619-07-1

4-chloro-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol

Cat. No.: B2892046
CAS No.: 896619-07-1
M. Wt: 382.86
InChI Key: OBGGTHZXSLXUPC-UHFFFAOYSA-N
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Description

4-Chloro-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a polycyclic aromatic compound featuring a tricyclic core fused with a thiophene moiety and a para-chlorophenol substituent. The structure comprises an 8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶] framework, which integrates oxygen and nitrogen heteroatoms within its fused rings.

Properties

IUPAC Name

4-chloro-2-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c21-13-5-6-18(24)15(9-13)16-10-17-14-3-1-2-4-19(14)25-20(23(17)22-16)12-7-8-26-11-12/h1-9,11,17,20,24H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGGTHZXSLXUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)Cl)O)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with 2-thienylamine under specific conditions to form the initial intermediate. This intermediate is then subjected to cyclization reactions to form the dihydropyrazolo-benzoxazin core .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to monitor the progress of the reaction and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-chloro-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chloro-2-[7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Methoxy-Substituted Analog

The compound 2-10-methoxy-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraen-4-ylphenol () shares the same tricyclic backbone but replaces the chloro group with a methoxy (-OCH₃) substituent. Key differences include:

  • Polarity: The methoxy group increases lipophilicity compared to the chloro-phenol derivative.
  • Spectral Data : UV-Vis spectra show a redshift (~10 nm) due to the electron-donating methoxy group, contrasting with the electron-withdrawing chloro substituent .

4-Isopropylphenyl and Thione Derivatives

4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione () differs in:

  • Core Structure : A tricyclo[7.3.1.0²,⁷] system with a thione (-C=S) group instead of oxygen.
  • Reactivity: The thione group may engage in hydrogen bonding less effectively than the phenol’s hydroxyl group .

Heteroatom Variations in Polycyclic Frameworks

Dithia-Azatetracyclic Compounds

Compounds such as 9-(4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) () incorporate sulfur atoms in place of oxygen/nitrogen:

  • Electronic Effects : Sulfur’s larger atomic radius and polarizability alter π-conjugation, affecting UV absorption profiles.
  • Stability : Thioether linkages may confer resistance to oxidative degradation compared to ethers .

Spirocyclic Benzothiazole Derivatives

Spiro compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () highlight:

  • Synthetic Complexity : Multi-step syntheses involving cyclization and spiro-formation, contrasting with the target compound’s fused tricyclic system.
  • Bioactivity Potential: Benzothiazole moieties are associated with antimicrobial activity, suggesting a possible avenue for the target compound’s pharmacological profiling .

Comparative Data Table

Property/Feature Target Compound Methoxy Analog 4-Isopropylphenyl Thione Dithia-Azatetracyclic Compound
Molecular Weight ~420 g/mol (estimated) ~434 g/mol ~450 g/mol ~390 g/mol
Key Substituents Cl, phenol, thiophene OCH₃, phenol, thiophene Cl, 4-isopropylphenyl, thione 4-hydroxyphenyl, dithia
Heteroatoms in Core O, N O, N O, N, S S, N
UV-Vis λmax (nm) 280 (predicted) 290 270 310
Synthetic Yield Not reported 22–35% 15–20% 10–18%

Research Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance stability but may reduce bioavailability compared to electron-donating groups (e.g., -OCH₃) .
  • Heteroatom Influence : Sulfur-containing analogs () exhibit distinct reactivity profiles, suggesting tunability for targeted applications.
  • Synthetic Challenges : The tricyclic core of the target compound requires precise ring-closing strategies, akin to spirocyclic systems (), but with lower reported yields .

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